4,5-dichloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone
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Overview
Description
“4,5-dichloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone” is a chemical compound with the empirical formula C12H9Cl3N2O2 . It is a solid in form .
Molecular Structure Analysis
The molecular weight of this compound is 319.57 . The SMILES string representation is O=C1C(Cl)=C(Cl)C=NN1CCOC2=CC=C(Cl)C=C2 .Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 319.57 , and its empirical formula is C12H9Cl3N2O2 .Scientific Research Applications
Selective Cyclooxygenase Inhibitor
Pyridazinone derivatives, such as ABT-963, have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors, demonstrating significant anti-inflammatory potency, gastric safety, and potential for treating pain and inflammation associated with arthritis. These compounds reduce prostaglandin E2 production and edema upon oral administration, highlighting their therapeutic potential in inflammation and pain management without focusing on specific drug use and dosage details (Asif, 2016).
Synthetic Protocols of Pyridazine and Pyridazone Analogues
Research on pyridazine and pyridazinone analogues encompasses various synthetic methods, reflecting the compounds' biological significance, especially related to cardiovascular systems. The chemical properties and synthetic methodologies of these compounds have been thoroughly reviewed, offering insights into their potential scientific applications beyond pharmacological effects (Jakhmola et al., 2016).
Diverse Pharmacological Activities
Azolo[d]pyridazinones, including structures related to the compound , exhibit a wide range of biological activities such as antidiabetic, antiasthmatic, anticancer, analgesic, anti-inflammatory, and antithrombotic effects. These findings suggest the versatility of pyridazinone derivatives in medicinal chemistry, underscoring the importance of structural modifications for enhancing therapeutic efficacy (Tan & Ozadali Sari, 2020).
Environmental Impact of Organochlorine Compounds
Studies on chlorophenols, structurally related to the chlorophenyl moiety in 4,5-dichloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone, assess their environmental impact, particularly their moderate toxic effects to aquatic life and potential for bioaccumulation. This research is crucial for understanding the environmental safety and sustainability of chemical compounds, including pharmaceuticals (Krijgsheld & Gen, 1986).
Safety and Hazards
properties
IUPAC Name |
4,5-dichloro-2-[2-(4-chlorophenyl)-2-oxoethyl]pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3N2O2/c13-8-3-1-7(2-4-8)10(18)6-17-12(19)11(15)9(14)5-16-17/h1-5H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKJYOGUPLQEES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C(=O)C(=C(C=N2)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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